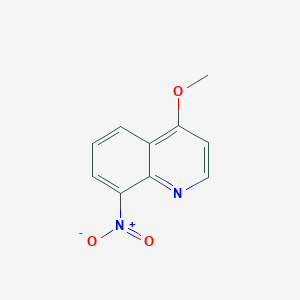

4-Methoxy-8-nitroquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry Research

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities. nih.govorientjchem.org Its presence in numerous natural products, most notably the Cinchona alkaloids like quinine (B1679958), spurred early interest in its therapeutic potential. rsc.orgijresm.com Quinine, isolated from the bark of Cinchona trees, was a historically crucial treatment for malaria. researchgate.net This legacy has led to the development of a vast library of synthetic quinoline-based drugs.

Quinoline derivatives have demonstrated a remarkable breadth of biological activities, making them a versatile template for drug discovery. rsc.orgnih.govorientjchem.org The unique chemical structure and the ability to modify it at various positions allow for the fine-tuning of its pharmacological properties. orientjchem.orgarabjchem.org This has resulted in the development of drugs for a wide array of diseases.

Table 1: Therapeutic Applications of Quinoline Derivatives

| Therapeutic Area | Examples of Quinoline-Based Drugs |

|---|---|

| Antimalarial | Quinine, Chloroquine, Mefloquine, Primaquine (B1584692), Tafenoquine rsc.orgmdpi.com |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin, Nalidixic acid) rsc.orgscispace.com |

| Anticancer | Camptothecin, Topotecan, Irinotecan rsc.orgarabjchem.org |

| Anti-inflammatory | --- |

| Antiviral | --- |

| Antifungal | Clioquinol (B1669181) nih.gov |

The ongoing research into quinoline chemistry continues to yield compounds with potential applications against cancer, inflammatory conditions, microbial infections, and viral diseases. researchgate.netnih.govijresm.com

Role of Nitro and Methoxy (B1213986) Substituents in Quinoline Derivative Bioactivity

The biological activity of a quinoline derivative is significantly influenced by the nature and position of its substituents. researchgate.net The nitro (-NO₂) and methoxy (-OCH₃) groups, as seen in 4-Methoxy-8-nitroquinoline, are known to impart specific properties to the parent quinoline ring.

The nitro group , particularly at the 8-position, is a key feature in several biologically active quinolines. It is a strong electron-withdrawing group, which can significantly alter the molecule's reactivity and interaction with biological targets. ontosight.ai Research has shown that nitro-substituted quinolines possess a range of activities:

Anticancer Activity : Several studies have demonstrated the antiproliferative effects of nitroquinoline derivatives against various cancer cell lines. nih.govnih.gov For instance, a novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce cell cycle arrest and apoptosis in breast cancer cells. researchgate.net Another study highlighted that 6-Bromo-5-nitroquinoline showed significant antiproliferative activity and has the potential to cause cancer cell death through apoptosis. nih.gov

Antiparasitic Activity : The 8-nitroquinoline (B147351) scaffold is a known pharmacophore for treating kinetoplastid diseases like Chagas disease and leishmaniasis. nih.gov The nitro group is often crucial for the compound's mechanism of action, which can involve bioactivation by parasitic nitroreductases to generate cytotoxic radical species. nih.gov

Antimicrobial Activity : The presence of a nitro group has been associated with moderate antibacterial activity in some quinoline derivatives.

The methoxy group (-OCH₃) is an electron-donating group that can also modulate the biological profile of quinoline compounds. Its inclusion in a quinoline structure has been linked to:

Antimalarial Activity : The 6-methoxy substitution is a hallmark of many potent antimalarial compounds, including quinine and primaquine. nih.govnih.gov The presence of a methoxy group at various positions has been explored in the synthesis of new antimalarial agents to enhance efficacy. nih.govmdpi.com For example, the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids has been investigated for antiplasmodial activity. mdpi.com

Anticancer Activity : Methoxy-substituted quinolines have been investigated as PI3K/mTOR inhibitors for cancer therapy. atlantis-press.com

Antifungal and Antibacterial Activity : Some studies have reported that methoxy substitution can lead to significant antifungal activity and moderate antibacterial effects in certain quinoline derivatives. researchgate.net

The combination of both a methoxy and a nitro group on the quinoline ring, as in this compound, creates a unique electronic and structural profile that is exploited in the synthesis of targeted therapeutic agents.

Overview of Academic Research Directions for this compound and Closely Related Analogues

Academic research on this compound itself is limited, with its primary significance lying in its role as a precursor or key intermediate for the synthesis of more complex, biologically active molecules. nih.govscispace.com The research directions involving this compound and its close structural relatives are mainly focused on creating novel therapeutic agents.

A major area of research is in the development of antimalarial drugs . 6-Methoxy-8-nitroquinoline (B1580621) is a commercially available and frequently used starting material for the synthesis of 8-aminoquinoline-based antimalarials like primaquine and tafenoquine. nih.govscispace.commdpi.commdpi.com The synthetic pathway often involves the reduction of the nitro group at the 8-position to an amine, which is then further functionalized. mdpi.commdpi.com For example, 6-methoxy-8-nitroquinoline has been used to synthesize two series of 8-quinolinamines that displayed promising antimalarial and antileishmanial activities. nih.gov

Table 2: Research on Analogs of this compound

| Research Area | Starting Material/Analog | Synthesized Compound Class | Target Disease/Activity |

|---|---|---|---|

| Antimalarial | 6-Methoxy-8-nitroquinoline | 8-Quinolinamines | Malaria, Leishmaniasis nih.gov |

| Antimalarial | 6-Methoxy-8-nitroquinoline | 5-Phenoxy primaquine analogs | Malaria mdpi.com |

| Antimalarial | 4-methoxy-2-nitroaniline (B140478) | 6-methoxy-8-nitroquinoline | Malaria scispace.com |

| Antiparasitic | 8-nitroquinolin-2(1H)-one | 6-substituted-8-nitroquinolin-2(1H)-ones | Trypanosomiasis nih.gov |

| Anticancer | 8-nitro quinoline scaffold | Thiosemicarbazone analogues | Breast Cancer researchgate.net |

Another significant research focus is on anticancer agents . The 8-nitroquinoline core is being utilized to design novel compounds that can induce apoptosis and inhibit cancer cell growth. researchgate.net For instance, analogs of a quinolin-8-yl-nicotinamide were synthesized starting from 6-methoxy-8-nitroquinoline to develop potent compounds against pancreatic cancer. nih.gov

Furthermore, research into antiparasitic drugs beyond malaria is active. Derivatives of 8-nitroquinolin-2(1H)-one, a close analog, have been synthesized and tested against the parasites responsible for Chagas disease and Human African trypanosomiasis, with some compounds showing potent submicromolar activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-5-6-11-10-7(9)3-2-4-8(10)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNHDPDHZDTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632251 | |

| Record name | 4-Methoxy-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-28-5 | |

| Record name | 4-Methoxy-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms in the Synthesis of Substituted Nitroquinolines

The synthesis of substituted nitroquinolines, including 4-Methoxy-8-nitroquinoline, is achieved through several established name reactions in organic chemistry, each with a distinct mechanistic pathway. The choice of reaction often depends on the desired substitution pattern.

Classic methods for quinoline (B57606) synthesis include the Skraup, Combes, and Gould-Jacobs reactions. iipseries.orgresearchgate.net

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline (B41778) to the acrolein, and subsequent cyclization and oxidation to yield the quinoline ring. iipseries.org For instance, 6-methoxy-8-nitroquinoline (B1580621) can be synthesized via a Skraup reaction, which serves as a precursor in the synthesis of various derivatives. jchr.org

Combes Synthesis: This reaction synthesizes 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. researchgate.netwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution followed by dehydration. wikipedia.org The regioselectivity and reaction rate are influenced by both steric and electronic effects of the substituents on the aniline and the diketone. wikipedia.org

Gould-Jacobs Reaction: This pathway is particularly useful for synthesizing 4-hydroxyquinolines (which can be precursors to 4-methoxyquinolines) and involves the reaction of an aniline with an alkoxymethylenemalonic ester. iipseries.org The reaction proceeds through a substitution, followed by thermal cyclization and subsequent saponification and decarboxylation. iipseries.org

The direct synthesis of this compound itself can be approached through multi-step sequences. One potential pathway involves the nitration of a pre-formed 4-methoxyquinoline (B1582177). The position of nitration is directed by the existing methoxy (B1213986) group. Alternatively, a precursor like 4-hydroxy-8-nitroquinoline (B1634204) can be synthesized and subsequently methylated. semanticscholar.org For example, the reaction of 4-methoxy-2-nitroaniline (B140478) with ethyl trifluoroacetoacetate in polyphosphoric acid yields 4-hydroxy-6-methoxy-8-nitro-2-trifluoromethylquinoline, demonstrating the construction of the core nitroquinoline structure. google.com

Studies on Reactivity Profiles of Nitroquinolines and their Derivatives

The reactivity of this compound is dictated by the electronic properties of its functional groups. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, whereas the electron-donating methoxy group has an opposing effect.

Electrophilic Aromatic Substitution: The methoxy group at the C4 position is an activating, ortho-para directing group. However, the strong deactivating effect of the nitro group at C8 and the electron-withdrawing nature of the pyridinic nitrogen make electrophilic substitution challenging. smolecule.com When substitution does occur, such as in iodination reactions, the regioselectivity is carefully controlled. Studies on 6-methoxy-8-nitroquinoline show that it can be selectively iodinated, highlighting that the reaction kinetics are affected by the substituents. rsc.org

Nucleophilic Substitution: The nitro group makes the quinoline ring electron-deficient and thus susceptible to nucleophilic attack. For example, related 4-O-aryl quinoline derivatives have been shown to react with thiols like glutathione, where the C4-aryloxy group is displaced. researchgate.net

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, forming 8-amino-4-methoxyquinoline. This transformation is a key step in the synthesis of many biologically active compounds. smolecule.comevitachem.com A kinetic study on the reduction of 6-methoxy-8-nitroquinoline using an Fe-doped MoS₂ nanozyme showed over 90% yield of the corresponding amino product. chemrxiv.org

Diels-Alder Reactions: Nitroquinolines can act as dienophiles in polar, normal-electron-demand Diels-Alder reactions due to the strong electron-accepting nature of the nitro group. sciforum.net This reactivity allows for the construction of complex polycyclic systems. sciforum.net

Reactions with Bases: In the presence of a strong base and a nucleophile like methanol (B129727), nitroquinolines can undergo complex addition-elimination reactions. For example, 8-nitroquinoline (B147351) reacts with sodium hypobromite (B1234621) in methanolic KOH to yield products like 8-bromo-7-methoxyquinoline (B1524271) and 5-methoxy-8-nitroquinoline, demonstrating rearrangements and substitutions on the ring. jst.go.jp

| Reaction Type | Reagents/Conditions | Typical Products | Influencing Factors | Citation |

| Electrophilic Iodination | I₂, TBHP | C3-Iodoquinoline | Electron-donating/withdrawing groups affect reaction time and regioselectivity. | rsc.org |

| Nucleophilic Substitution | Thiols (e.g., Glutathione) | Thioether adducts | The aryloxy group at C4 can be a leaving group. | researchgate.net |

| Nitro Group Reduction | Raney Ni, H₂ or Fe-MoS₂ | 8-Aminoquinoline (B160924) derivative | A common and high-yield transformation. | chemrxiv.orgacs.org |

| Diels-Alder Cycloaddition | Dienes (e.g., isoprene) | Polycyclic adducts | The nitro group enhances dienophilic character. | sciforum.net |

| Addition-Elimination | NaOBr, KOH/MeOH | Methoxy- and bromo-substituted quinolines | Reaction proceeds via complex mechanistic pathways. | jst.go.jp |

Photolysis Mechanisms of 8-Nitroquinoline-Based Photolabile Caging Groups

While specific studies on the photolysis of this compound are not widely documented, the broader class of 8-nitroquinoline derivatives has been investigated as photolabile protecting groups, often called "caged" compounds. rsc.orgresearchgate.net These molecules are designed to release a biologically active substance upon irradiation with light, providing precise spatiotemporal control in biological systems. nih.gov

The mechanism of photolysis for these caging groups is centered on the ortho-nitrobenzyl chemistry. The general pathway for related compounds, such as 1-acyl-7-nitroindolines or 8-bromo-7-hydroxyquinoline, involves the following steps:

Photoexcitation: Upon absorption of light (typically UV or near-UV), the nitro group is excited to a triplet state. researchgate.netnih.gov

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (the carbon atom attached to the leaving group). This forms an aci-nitro intermediate. researchgate.net

Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement leads to the cleavage of the bond holding the "caged" molecule (e.g., a carboxylic acid), releasing it along with a nitroso byproduct. researchgate.net

The efficiency of this process, described by the quantum yield of photolysis, is highly dependent on the substitution pattern of the quinoline ring. For example, introducing a methoxy group can significantly influence the photochemical properties. In studies of 7-nitroindolinyl caged compounds, a 4-methoxy substituent was found to more than double the photolysis efficiency compared to the unsubstituted analogue. researchgate.net Similarly, the synthesis and photochemistry of 1-acyl-5-methoxy-8-nitro-1,2-dihydroquinoline (MNDQ) has been described for its utility as a photolabile precursor of carboxylic acids, demonstrating the relevance of the methoxy-nitroquinoline scaffold in this field. researchgate.net

Kinetic Studies of Chemical Transformations Involving Quinoline Derivatives

Kinetic studies provide quantitative data on reaction rates, activation energies, and the stability of intermediates, offering deeper mechanistic insight. For quinoline derivatives, kinetic analysis has been applied to understand both their synthesis and their reactivity.

Synthesis Kinetics: In the Combes synthesis of quinolines, kinetic studies have shown how different substituents on the aniline and diketone reactants affect the rate of the key ring-closing step. wikipedia.org

Reactivity Kinetics: The kinetic stability of quinoline derivatives can be analyzed using Frontier Molecular Orbital (FMO) theory. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlates with the chemical reactivity and kinetic stability of the molecule. rsc.org

Reduction Kinetics: The kinetics of the reduction of the nitro group in nitroquinolines have been studied in detail. For the selective reduction of 6-methoxy-8-nitroquinoline to its corresponding amine using an Fe-doped MoS₂ catalyst, the reaction was found to be first-order with respect to the nitroquinoline and second-order with respect to the sulfide (B99878) reducing agent. chemrxiv.org The following kinetic parameters were determined for this specific reaction system. chemrxiv.org

| Kinetic Parameter | Value | Unit | Significance |

| Turnover Number (TON) | 1,291,800 | mol Product / mol Catalyst | Measures the overall efficiency of the catalyst before deactivation. |

| Turnover Frequency (TOF) | 86,120 | hr⁻¹ | Represents the rate of the catalytic reaction per active site. |

| Activation Energy (Ea) | 22.091 | kJ·mol⁻¹ | The minimum energy required to initiate the reduction reaction. |

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Methoxy-8-nitroquinoline, providing precise information about the hydrogen and carbon atomic environments.

¹H NMR: The proton NMR spectrum is used to identify the number and arrangement of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the methoxy (B1213986) group. The aromatic region would show a set of coupled signals (doublets, doublet of doublets) whose chemical shifts and coupling constants (J-values) are characteristic of the substitution pattern on the quinoline ring. A sharp singlet, typically integrating to three protons, would appear in the upfield region (around 4.0 ppm), which is a classic indicator of a methoxy (-OCH₃) group. unive.it The specific positions of the aromatic protons are confirmed through their coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show several peaks in the aromatic region (typically 100-160 ppm) corresponding to the nine carbons of the quinoline ring system. unive.it The presence of the electron-withdrawing nitro group and the electron-donating methoxy group would significantly influence the chemical shifts of the carbons attached to them or nearby. A signal corresponding to the methoxy carbon would be expected in a more upfield region (around 55-60 ppm). unive.it Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Illustrative ¹H and ¹³C NMR Data for a Related Isomer (3-Iodo-6-methoxy-8-nitroquinoline) This table illustrates the type of data obtained from NMR analysis for a similar compound, as specific experimental data for this compound is not readily available.

Interactive Data Table: NMR Data for 3-Iodo-6-methoxy-8-nitroquinoline unive.it

| Spectrum | Chemical Shift (δ) ppm | Signal Description |

|---|---|---|

| ¹H NMR | 9.01 | d, J = 1.9 Hz, 1H |

| 8.52 | d, J = 1.9 Hz, 1H | |

| 7.71 | d, J = 2.6 Hz, 1H | |

| 7.15 | d, J = 2.7 Hz, 1H | |

| 3.99 | s, 3H | |

| ¹³C NMR | 152.8, 151.3, 144.5, 138.6 | Aromatic C |

| 129.5, 127.5, 113.3, 104.4 | Aromatic C | |

| 88.5 | Aromatic C |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. For this compound (molecular formula C₁₀H₈N₂O₃), the expected exact mass can be calculated. Using Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass; a match within a few parts per million (ppm) confirms the elemental formula. High-resolution mass spectra have been successfully used to confirm the composition of various nitroquinoline derivatives. unive.it

Fragmentation Analysis: In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart into smaller, characteristic fragments. For this compound, common fragmentation pathways could include the loss of the nitro group (–NO₂, 46 Da), a neutral loss of nitric oxide (NO, 30 Da), or cleavage of the methoxy group (–CH₃, 15 Da). These fragments provide further evidence for the presence of these specific functional groups.

Illustrative HRMS-ESI Data This table shows the calculated mass for this compound and an example of how experimental data for a related compound is presented.

Interactive Data Table: Mass Spectrometry Data| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₃ | [M+H]⁺ | 205.0557 | Not Available |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. The most prominent peaks would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. unive.it The presence of the methoxy group would be indicated by C-O stretching vibrations. The aromatic quinoline ring itself would give rise to a series of absorptions, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic rings generally produce strong Raman signals, making it a useful tool for characterizing the quinoline core. The symmetric stretch of the nitro group also tends to be strong in the Raman spectrum. Comparing the IR and Raman spectra can help in assigning vibrational modes more definitively based on their respective selection rules.

Expected Vibrational Bands for this compound Interactive Data Table: Vibrational Spectroscopy Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1530 | unive.it |

| Symmetric Stretch | Nitro (NO₂) | ~1340 | unive.it |

| C-H Stretch | Aromatic | 3000 - 3100 | |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure and extent of conjugation. The spectrum of this compound is expected to show distinct absorption bands corresponding to electronic transitions within the conjugated π-system of the nitro-substituted quinoline ring.

The highly conjugated aromatic system gives rise to intense π→π* transitions. The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, will influence the position and intensity of these absorption maxima (λ_max). The lone pairs on the oxygen of the methoxy group and the nitrogen and oxygen atoms of the nitro group can also lead to lower-energy n→π* transitions. The UV-Vis spectrum is therefore a key tool for analyzing the electronic properties of the molecule. Studies on related azobenzene (B91143) compounds derived from 8-aminoquinoline (B160924) show maximal absorption values driven by π–π* transitions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for verifying the purity of a synthesized sample of this compound and for its separation from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A pure sample of this compound should appear as a single spot on the TLC plate when visualized under UV light. The retention factor (R_f) value of the spot is dependent on the solvent system (mobile phase) used.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative measure of purity. When a sample of this compound is analyzed, it should ideally yield a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. The retention time (t_R) is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate). HPLC is frequently used to confirm the purity of final compounds in synthetic chemistry. Purification of this compound has been accomplished using flash chromatography, a technique based on the same principles as TLC and HPLC.

Computational Chemistry and in Silico Modeling for Research Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. eurjchem.com For quinoline (B57606) derivatives, DFT calculations provide insights into how substituents, like the methoxy (B1213986) and nitro groups in 4-Methoxy-8-nitroquinoline, influence the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmnstate.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. mnstate.eduresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and prone to intramolecular charge transfer. researchgate.net

In computational studies of the related compound 2-Methyl-8-nitroquinoline (B1328908), DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO and LUMO energies. researchgate.net The HOMO energy was found to be -6.397 eV, while the LUMO energy was -1.504 eV. researchgate.net This results in a HOMO-LUMO energy gap of 4.893 eV, which suggests significant charge transfer capability within the molecule. researchgate.net For this compound, the electron-donating methoxy group and the electron-withdrawing nitro group would be expected to influence these energy levels, likely resulting in a small energy gap that facilitates intramolecular charge transfer and enhances reactivity. researchgate.netresearchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.397 | Indicates the molecule's ability to donate electrons. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.504 | Indicates the molecule's ability to accept electrons. researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.893 | A smaller gap suggests higher reactivity and potential for charge transfer. researchgate.net |

Data based on calculations for the analogous compound 2-Methyl-8-nitroquinoline. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. innovareacademics.inmdpi.com The MEP map uses a color scale to represent different potential values on the electron density surface. innovareacademics.in

Red and Yellow/Orange regions indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. innovareacademics.inmdpi.com

Blue regions indicate positive potential, representing electron-poor areas that are susceptible to nucleophilic attack. innovareacademics.inmdpi.com

Green regions represent neutral or zero potential areas. innovareacademics.in

For this compound, an MEP map would predictably show strong negative potential (red) around the oxygen atoms of both the nitro group and the methoxy group, identifying them as primary sites for electrophilic interactions. mdpi.com The hydrogen atoms and parts of the quinoline ring system would likely show positive potential (blue), indicating them as sites for nucleophilic attack. innovareacademics.in This analysis is crucial for understanding how the molecule interacts with other chemical species, including biological receptors. mdpi.comtandfonline.com

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability of a molecule. researchgate.netacs.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization, with higher E(2) values indicating stronger interactions. eurjchem.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them valuable for applications in optical communications and data processing. ajchem-a.com Organic molecules with large dipole moments, significant charge separation, and extended π-conjugation often exhibit NLO properties. nih.gov The presence of both an electron-donating group (like -OCH₃) and an electron-accepting group (-NO₂) on a conjugated system like a quinoline ring can lead to a substantial intramolecular charge transfer (ICT), which is a prerequisite for NLO activity. researchgate.netnih.gov

The first-order hyperpolarizability (β) is a key measure of a molecule's NLO response. ajchem-a.com Theoretical calculations using DFT can predict this value. For quinoline derivatives, studies have shown that the presence of electron-acceptor groups can significantly enhance NLO properties. ajchem-a.com For instance, 4-nitro-cinnoline was found to have a total hyperpolarizability (βtot) value approximately five times greater than that of urea, a standard NLO reference molecule. ajchem-a.com Given its structure, this compound is a candidate for possessing NLO properties, a hypothesis that can be verified through DFT calculations of its hyperpolarizability. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. researchgate.net The simulation calculates a binding energy or scoring function, where a lower (more negative) value typically indicates a more stable and favorable interaction. researchgate.net

Molecular docking simulations of quinoline derivatives have been performed to explore their potential as therapeutic agents. researchgate.netnih.gov These studies predict how the ligand fits into the binding pocket of a target protein and identify the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.netnih.gov

For this compound, docking studies would aim to predict its binding affinity and mode with various biological macromolecules. For example, nitroquinoline derivatives have been investigated as potential anticancer agents that target enzymes like topoisomerase II. researchgate.netresearchgate.net In such a simulation, the functional groups of this compound would play key roles in the interaction:

The nitro group could act as a hydrogen bond acceptor with amino acid residues like lysine (B10760008) or arginine in the protein's active site.

The methoxy group's oxygen atom could also form hydrogen bonds.

The planar quinoline ring system would likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

In a study involving 8-nitroquinoline (B147351) hydrazides, docking against the topoisomerase IIβ protein (PDB ID: 4G0U) was used to correlate binding interactions with anticancer efficacy. researchgate.net Similarly, docking simulations can help predict the binding affinity of this compound to various protein targets, providing a rationale for its potential biological activity and guiding the design of more potent analogs. nih.gov

| Protein Target | PDB ID | Potential Therapeutic Area | Relevant Interactions |

|---|---|---|---|

| Human Topoisomerase II beta | 4G0U | Anticancer researchgate.netresearchgate.net | Hydrogen bonding, Hydrophobic interactions |

| Transforming growth factor beta (TGF-β) type I receptor kinase | 1RW8 | Anticancer (Leukemia) nih.gov | Hydrogen bonding, Hydrophobic interactions |

| Type 1 Nitroreductases (NTR1) | N/A | Antikinetoplastid (e.g., Leishmania) nih.gov | Enzymatic bioactivation |

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters

Computational tools play a vital role in predicting the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a compound. These predictions help in the early assessment of a molecule's potential as a drug candidate.

Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The "drug-likeness" of a compound is often evaluated using criteria such as Lipinski's rule of five. In silico tools like SwissADME are widely used for this purpose. dntb.gov.uaresearchgate.net For a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, which share the nitroquinoline core with this compound, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles were predicted. unipa.it The results of these predictions encouraged the synthesis of these compounds, indicating favorable drug-like properties. unipa.it

| Compound Class | Predicted Property | Tool/Method | Finding | Reference |

|---|---|---|---|---|

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Drug-likeness, ADMET | In silico tools | Promising profiles encouraged synthesis. | unipa.it |

| 8-Nitroquinoline hydrazides | ADME, Bioavailability | SwissADME | Most derivatives showed promising bioactivity and drug-likeness. | researchgate.net |

| Quinoline derivatives | Pharmacokinetics | Boiled-egg model (WLOGP vs. TPSA) | Predicts gastrointestinal absorption and brain penetration. | researchgate.net |

Toxicity Predictions and Profile Analysis

In silico toxicity prediction is a critical step in early-stage drug development to identify potential liabilities. marquette.edu Computational tools like ProTox-II can predict various toxicity endpoints, including oral LD50 values in animal models. researchgate.net For a series of 8-nitroquinoline hydrazides, ProTox-II predicted oral LD50 values ranging from 335 to 3500 mg/kg in a rat model, indicating varying levels of acute toxicity depending on the specific substitutions. researchgate.net

The toxicity profiles of 4-(2-fluorophenoxy) quinoline derivatives, investigated as c-MET inhibitors, were found to be adequate based on in silico analysis. nih.govnih.gov These studies often look for structural alerts that may indicate potential toxicity and evaluate parameters like the lowest observed adverse effect level (LOAEL). nih.govnih.gov The metabolic activation of nitroaromatic compounds, such as 8-nitroquinoline 1-oxide (a related compound), is a known mechanism of toxicity. Enzymatic nitro-reduction can lead to the formation of reactive intermediates that bind to cellular macromolecules like DNA, causing genotoxicity. Therefore, the potential for metabolic activation of the nitro group in this compound is a key consideration in its toxicity profile.

| Compound Class | Toxicity Endpoint | Tool/Method | Predicted Outcome | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline hydrazides | Oral LD50 (rat) | ProTox-II | 335 to 3500 mg/kg | researchgate.net |

| 4-(2-fluorophenoxy) quinoline derivatives | General toxicity profile | In silico analysis | Considered adequate. | nih.govnih.gov |

| 8-Nitroquinoline 1-oxide | Mechanism of toxicity | Metabolic studies | Metabolic activation via nitro-reduction leading to DNA adducts. |

Reaction Pathway Analysis through Computational Approaches

Computational chemistry offers powerful tools to investigate and understand chemical reaction mechanisms. Density Functional Theory (DFT) calculations are frequently used to study reaction pathways, transition states, and activation energies.

The synthesis of quinoline derivatives often involves multi-step reactions, and computational analysis can provide insights into the feasibility and optimization of these pathways. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves cyclization, nitration, and chlorination steps. atlantis-press.com While a detailed computational analysis of this specific pathway for this compound was not found in the search results, the principles of using DFT to study reaction mechanisms are well-established for similar heterocyclic systems. researchgate.net

Theoretical calculations have been used to study the photolysis mechanisms of 8-nitroquinoline-based compounds. researchgate.net These studies can reveal reaction pathways that are kinetically inert under normal conditions but become accessible upon photoexcitation. researchgate.net Such computational investigations help in understanding the intrinsic reaction coordinates, which describe the steepest descent path from a transition state to the reactants and products on the potential energy surface. researchgate.net

Furthermore, computational methods can aid in understanding the regioselectivity of reactions. For instance, the direct nitration of 6,8-dibromoquinoline (B11842131) selectively yields the 5-nitro derivative, a phenomenon that can be explained by computational calculations of the strain energies of possible products. nih.gov Similarly, the synthesis of 2-tert-butyl-6-methoxy-8-nitroquinoline (B8582961) via a silver-catalyzed radical oxidative decarboxylation is a highly regiospecific reaction that can be rationalized through computational modeling of the reaction intermediates and transition states. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies

Anticancer Research Applications of Nitroquinolines

The quinoline (B57606) scaffold, particularly when substituted with a nitro group, is a cornerstone in the development of potential anticancer agents. nih.govarabjchem.org These compounds are investigated for their ability to kill cancer cells and inhibit their proliferation through various biological pathways.

Nitroquinoline derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. For instance, various substituted quinoline derivatives, including those with nitro groups, have been tested against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov In these studies, 6-Bromo-5-nitroquinoline showed notable antiproliferative activity, comparable to the reference drug 5-fluorouracil. nih.gov

Derivatives of 8-nitroquinoline (B147351) have also shown potential. New thiosemicarbazones and other derivatives synthesized from 8-nitroquinolines exhibited activity against cervical (HeLa) and breast cancer (MCF-7) cells. nih.govresearchgate.net One study on nitroquinoline fused thiosemicarbazones reported that a lead compound had an IC50 value of 19.1 µM against HeLa cells. researchgate.net Another class of compounds, 8-hydroxy-5-nitroquinoline (Nitroxoline), proved to be highly cytotoxic, with IC50 values five to ten times lower than the related compound clioquinol (B1669181) in human cancer cell lines. sci-hub.se The cytotoxicity of some quinoline derivatives has also been evaluated against lung cancer cell lines (A549) and others. arabjchem.orgneuroquantology.com For example, a compound identified as 10-nitro-6-phenyl-6H-chromene[4,3-b]quinoline showed decent activity against A549, MCF-7, and B16F10 cell lines. neuroquantology.com While 4-Methoxy-8-nitroquinoline often serves as a precursor or intermediate in the synthesis of these more complex and active molecules, its core structure is fundamental to their activity. unive.itnih.gov

Table 1: In Vitro Cytotoxicity of Various Nitroquinoline Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Cell Line Type | Measurement | Result | Reference |

|---|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | Cytotoxicity | Lower than 5-FU | nih.gov |

| 8-nitroquinoline-thiosemicarbazone analogue (3a) | MCF-7 | Human Breast Cancer | Cytotoxicity | Most potent in series | nih.gov |

| 8-nitroquinoline-thiosemicarbazone analogue (3a) | HeLa | Human Cervical Cancer | Cytotoxicity | Significant activity | nih.gov |

| Nitroquinoline fused thiosemicarbazone (7a) | HeLa | Human Cervical Cancer | IC50 | 19.1 µM | researchgate.net |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji | Human Burkitt's lymphoma | Cytotoxicity | 5-10x more toxic than clioquinol | sci-hub.se |

| 10-nitro-6-phenyl-6H-chromene[4,3-b]quinoline | A549 | Human Lung Cancer | Anti-cancer activity | Decent activity | neuroquantology.com |

| 10-nitro-6-phenyl-6H-chromene[4,3-b]quinoline | MCF-7 | Human Breast Cancer | Anti-cancer activity | Decent activity | neuroquantology.com |

The anticancer effects of nitroquinolines are underpinned by several cellular mechanisms, including the generation of reactive oxygen species (ROS), induction of cell cycle arrest, and triggering of apoptosis (programmed cell death).

Reactive Oxygen Species (ROS) Production: The carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO), a related compound, is known to generate oxidative damage by producing ROS. oup.comresearchgate.net Studies have shown that 4NQO treatment leads to the formation of superoxide, H2O2, and hydroxyl radicals, resulting in significant oxidative DNA damage. oup.comresearchgate.net Similarly, novel 8-nitro quinoline-thiosemicarbazone analogues have been found to increase the production of cytotoxic ROS levels, which contributes to their cell-killing effects. nih.gov The cytotoxicity of 8-hydroxy-5-nitroquinoline is also associated with an increase in intracellular ROS generation, an effect enhanced by the presence of copper. sci-hub.se The induction of ROS can lead to DNA damage and trigger apoptotic pathways. researchgate.net

Cell Cycle Arrest and Apoptosis Induction: Many quinoline-based compounds exert their antiproliferative effects by interfering with the cell cycle and inducing apoptosis. A novel 8-nitro quinoline-thiosemicarbazone analogue was shown to induce cell cycle arrest at the G1/S and G2/M phases in cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating. Following cell cycle arrest, the compound induced apoptosis through a mitochondrial-dependent pathway, confirmed by the activation of caspase-3. nih.gov The ability of 6-Bromo-5-nitroquinoline to cause cancer cell death is also attributed to its apoptotic activity. nih.gov Apoptosis induction is a common mechanism for chemopreventive agents and is often linked to mitochondrial toxicity and the production of ROS. oup.com This process is frequently characterized by the cleavage of caspase-3 and PARP. researchgate.net

A key mechanism of action for many quinoline compounds is the inhibition of essential enzymes involved in DNA replication and cell signaling.

DNA Gyrase and Topoisomerase IV: Quinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes that control DNA topology during replication. nih.govplos.org This inhibition leads to breaks in the bacterial DNA, causing cell death. nih.gov While this is a primary mechanism for antibacterial quinolones, the inhibition of topoisomerases is also a valid strategy in cancer therapy. 4-Nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, which contributes to its cellular activity. aacrjournals.org Some novel bacterial topoisomerase inhibitors (NBTIs) that are structurally distinct from traditional quinolones also target these enzymes. plos.orgmdpi.com Nitroxoline (8-Hydroxy-5-nitroquinoline) is also described as an inhibitor of DNA gyrase and topoisomerase IV. medchemexpress.commedscape.com

Other Enzymes: The diverse chemical structures of quinoline derivatives allow them to target a variety of other enzymes. Certain quinoline derivatives have been reported to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. arabjchem.org However, specific studies detailing the inhibition of p38α Mitogen-Activated Protein Kinase, Cyclooxygenase-2, or Glyoxalase 1 by this compound itself are not prominent in the reviewed literature. The focus remains heavily on topoisomerase and certain kinase inhibitions.

Nitroaromatic compounds like nitroquinolines can interact with DNA directly through intercalation or by forming covalent bonds known as adducts, leading to genotoxicity and cell death. The carcinogen 4-nitroquinoline 1-oxide (4NQO) is a classic example, known to exert its effects by forming DNA adducts after metabolic activation. oup.comnih.gov Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), reacts with DNA to form stable adducts, primarily with guanine (B1146940) and adenine (B156593) residues. aacrjournals.orgnih.gov These adducts are thought to be responsible for the mutagenicity and genotoxicity of the compound. oup.com The formation of these adducts can block DNA replication and transcription, ultimately leading to cell death. aacrjournals.orgacs.org

Besides covalent adduct formation, some quinoline derivatives can physically slide between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netnih.gov For example, 8-methoxypyrimido[4′,5′:4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) is a DNA intercalating agent that causes significant DNA damage. nih.gov This intercalation can distort the DNA structure, interfering with DNA-processing enzymes like topoisomerases and contributing to the compound's clastogenic (chromosome-damaging) effects. nih.gov The methoxy (B1213986) group, such as the one in this compound, is considered essential for DNA intercalation in some related compounds.

Antimicrobial and Antiparasitic Evaluations of Related Quinoline Compounds

The quinoline core is a privileged scaffold in antimicrobial drug discovery, with numerous derivatives showing potent activity against a wide array of pathogens.

Quinoline derivatives have been extensively evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria: Multiple studies have demonstrated the efficacy of quinoline compounds against Staphylococcus aureus and Bacillus subtilis. A series of quinoline-2-one Schiff-base hybrids showed potent activity against S. aureus, with some compounds having Minimum Inhibitory Concentrations (MICs) as low as 0.018 to 0.061 μg/mL. nih.gov Another study found that novel quinoline derivatives containing piperazine (B1678402) were effective against S. aureus and B. subtilis with MICs of 0.07 mg/mL. gdut.edu.cn A different set of novel quinoline derivatives also showed significant inhibition zones against these bacteria. researchgate.net Furthermore, certain quinoline-based hydroxyimidazolium hybrids displayed potent anti-staphylococcal properties, with one compound showing a MIC value of 2 µg/mL against S. aureus. mdpi.com

Gram-negative bacteria: The activity of quinolines extends to Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. nih.gov While some synthetic hybrids showed limited inhibition, others were more effective. mdpi.com For instance, one quinoline derivative displayed a higher inhibitory activity against E. coli than the standard antibiotic ciprofloxacin. researchgate.net Another study reported quinoline derivatives with good antibacterial activity against both E. coli and K. pneumoniae. gdut.edu.cnmdpi.com The qnr gene, which confers resistance to quinolones, is a significant challenge, but newer quinolones have shown enhanced potency against strains carrying this resistance mechanism. nih.gov

Table 2: Antibacterial Activity of Various Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Gram Stain | Measurement | Result | Reference |

|---|---|---|---|---|---|

| Quinoline-2-one Schiff-base hybrid (6c) | Staphylococcus aureus | Positive | MIC | 0.018-0.061 µg/mL | nih.gov |

| Quinoline-piperazine derivative (3i, 3j) | Escherichia coli | Negative | MIC | 0.07 mg/mL | gdut.edu.cn |

| Quinoline-piperazine derivative (3i, 3j) | Bacillus subtilis | Positive | MIC | 0.07 mg/mL | gdut.edu.cn |

| Quinoline-piperazine derivative (3i, 3j) | Staphylococcus aureus | Positive | MIC | 0.07 mg/mL | gdut.edu.cn |

| Quinoline derivative (4) | Escherichia coli | Negative | Inhibition Zone | 21 ± 0.22 mm | researchgate.net |

| Quinoline derivative (1) | Klebsiella pneumoniae | Negative | Inhibition Zone | 19 ± 0.22 mm | researchgate.net |

| Quinoline-based hybrid (7b) | Staphylococcus aureus | Positive | MIC | 2 µg/mL | mdpi.com |

| Quinoline-based hybrid (7b) | Klebsiella pneumoniae | Negative | MIC | 50 µg/mL | mdpi.com |

Antifungal Efficacy against Fungal Pathogens

While research on the direct antifungal activity of this compound is not extensively detailed, studies on its derivatives provide significant insights into the potential of this chemical class. Analogues of 8-quinolinamines, synthesized from precursors like 6-methoxy-8-nitroquinoline (B1580621), have demonstrated notable antifungal properties. nih.govnih.govacs.org

For instance, a series of 8-quinolinamine analogues were tested against several pathogenic fungi. acs.org Although all compounds were found to be inactive against the filamentous fungus Aspergillus fumigatus at a concentration of 20 μg/mL, they exhibited varying degrees of activity against other fungi. nih.gov Specifically, some analogues showed promising activity against Candida albicans, Candida glabrata, Candida krusei, and Cryptococcus neoformans. acs.orgacs.org The antifungal activities of these 8-quinolinamines are summarized with IC50 values ranging from 0.67 to 19.38 μg/mL across the different fungal species. acs.org

It's important to note that the direct antifungal data for this compound itself is limited in the reviewed literature. However, the activity of its derivatives underscores the potential of the quinoline core in antifungal drug discovery. researchgate.netacs.org

Antimalarial Activity against Plasmodium Strains

The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of this compound have been extensively investigated for their efficacy against Plasmodium parasites. nih.govnih.govnih.gov

Studies have shown that analogues derived from 6-methoxy-8-nitroquinoline exhibit potent in vitro activity against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of Plasmodium falciparum. nih.govnih.gov Furthermore, some of the most promising of these analogues demonstrated significant in vivo antimalarial activity in a Plasmodium berghei-infected mouse model. nih.govnih.gov

For example, N¹-{4-[2-(tert-Butyl)-6-methoxy-8-quinolylamino]pentyl}-(2S/2R)-2-aminosubstitutedamides, synthesized from 6-methoxy-8-nitroquinoline, displayed impressive in vitro antimalarial activity. nih.govnih.gov Similarly, other research has focused on the synthesis of 4-alkyl and 4-(β-alkylvinyl) derivatives of primaquine (B1584692), starting from 6-methoxy-8-nitroquinoline-4-carboxaldehyde, which also showed activity in a P. berghei yoelii screen in mice. nih.gov The development of 8-aminoquinoline (B160924) analogues has been a key strategy, with compounds showing activity against P. berghei and Plasmodium yoelii infections in mice. google.com

| Derivative Class | Plasmodium Strain(s) | Key Findings |

| 8-Quinolinamine analogues | P. falciparum (D6, W2), P. berghei | Potent in vitro and in vivo activity. nih.govnih.gov |

| 4-Alkyl/4-(β-alkylvinyl) primaquine derivatives | P. berghei yoelii | Active in mouse models. nih.gov |

| Ring-substituted 8-aminoquinolines | P. berghei, P. yoelii | Active against infections in mice. google.com |

| 4,5-Disubstituted-8-quinolinamines | P. falciparum (CQS, CQR) | Higher in vitro and in vivo efficacy than chloroquine. acs.org |

Antileishmanial Activity against Leishmania donovani Promastigotes

Derivatives of this compound have also emerged as promising candidates for the treatment of leishmaniasis, a parasitic disease caused by Leishmania species. nih.govnih.govmdpi.com

Several analogues of 8-quinolinamines, synthesized from 6-methoxy-8-nitroquinoline, have exhibited significant in vitro antileishmanial activity against Leishmania donovani promastigotes. nih.govnih.gov In some cases, the activity of these synthesized compounds was comparable to the standard drug pentamidine. acs.orgacs.org The in vitro antileishmanial activities of these 8-quinolinamines showed IC50 values ranging from 0.84 to 5.0 μg/mL. acs.orgacs.org The development of 2-substituted quinolines has also been a focus, with some compounds showing activity against L. donovani lines that are resistant to other quinoline-based drugs, suggesting a different mechanism of action. mdpi.com

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more effective and safer drugs.

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring. acs.orgnih.gov

For instance, the introduction of a methoxy group at the C-2 position of the quinoline ring in a primaquine derivative was found to produce a superior analogue with exceptional tissue- and blood-schizontocidal activities. google.com Research has also shown that the presence of alkoxy groups at the C-5 position and an alkyl group at the C-4 position of primaquine can lead to higher biological efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum. acs.org

In the context of antimalarial activity, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to lower the pKa of both the quinoline ring nitrogen and the side chain amino group, which can influence the drug's accumulation in the parasite's acidic food vacuole. researchgate.net The presence of a nitro group, a strong electron-withdrawing group, can significantly deactivate the aromatic ring, which can in turn affect the compound's biological activity and potential toxicity. nih.gov The specific placement of a methoxy group at the 4-position alters the regioselectivity of further reactions like nitration, directing substituents to the 6- and 8-positions. smolecule.com

Design of Analogues for Enhanced Activity, Selectivity, and Reduced Toxicity

The design of new analogues of this compound is guided by SAR studies to improve therapeutic outcomes. A key strategy has been the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties, such as amino acids or other heterocyclic rings. acs.org

For example, linking primaquine to small peptides has been proposed to reduce its toxicity and increase its activity. acs.org The synthesis of amino acid conjugates of 8-quinolinamines has yielded analogues with high in vitro and in vivo antimalarial activity, as well as in vitro antileishmanial and antimicrobial activities. acs.org

Another approach involves the introduction of bulky alkyl groups at the C-2 position of the quinoline ring to create metabolically stable compounds. acs.org For instance, 2-tert-butylprimaquine (B1242390) displayed potent in vitro antimalarial activity, superior to that of chloroquine. acs.org The goal of these modifications is to develop compounds with a broad spectrum of activity against various pathogens while minimizing adverse effects. google.com

Future Research Directions and Therapeutic Potential

Development of Novel and Efficient Synthetic Routes for 4-Methoxy-8-nitroquinoline and its Analogues

The synthesis of this compound and its derivatives is crucial for enabling extensive biological evaluation. While classical methods like the Skraup synthesis exist, there is a continuous need for more efficient, scalable, and environmentally friendly synthetic strategies. nih.govmdpi.com

Future research in this area should focus on:

Green Chemistry Approaches: Utilizing microwave-assisted synthesis and eco-friendly catalysts to reduce reaction times, energy consumption, and hazardous waste. researchgate.netarabjchem.org The use of safer solvents and reagents is also a key consideration.

Novel Catalytic Systems: Exploring new catalysts, such as those based on transition metals, for more selective and high-yielding reactions. For instance, a silver-catalyzed radical oxidative decarboxylation has been shown to be a highly regiospecific and efficient method for the direct ring-alkylation of the electron-deficient quinoline (B57606) ring. nih.gov

Flow Chemistry: Implementing continuous flow synthesis for better control over reaction parameters, improved safety, and easier scalability for industrial production.

A notable synthetic approach involves the cyclization, nitrification, and chlorination of 4-methoxyaniline to produce key intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. atlantis-press.com This highlights the multi-step nature of many current synthetic routes and the potential for optimization at each stage. Another method starts with 4-methoxy-2-nitroaniline (B140478), which undergoes a Skraup reaction to form 6-methoxy-8-nitroquinoline (B1580621), a precursor for various 8-aminoquinoline (B160924) derivatives. mdpi.com

| Starting Material | Key Reaction Type | Intermediate/Product | Reference |

| 4-Methoxyaniline | Cyclization, Nitrification, Chlorination | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| 4-Methoxy-2-nitroaniline | Skraup reaction | 6-methoxy-8-nitroquinoline | mdpi.com |

| 6-methoxy-8-nitroquinoline | Silver-catalyzed radical oxidative decarboxylation | 2-tert-butyl-6-methoxy-8-nitroquinoline (B8582961) | nih.gov |

| 2-nitro-4-methoxy-5-bromo-acetanilide | Condensation, Hydrolysis, Skraup's reaction | 2-methyl-5-substituted phenoxy-6-methoxy-8-nitroquinolines | nih.gov |

| 4-methyl-5-chloro-6-methoxy-8-nitroquinoline | Reaction with 4-methoxyphenol | Methoxy-5-(4-methoxyphenoxy)-4-methyl-8-nitroquinoline | google.com |

Identification of New Therapeutic Targets and Biological Pathways

The therapeutic potential of this compound and its analogs extends beyond their traditional use as antimalarial agents. smolecule.com Identifying new molecular targets and understanding their engagement with biological pathways is a critical area of future research.

Key research directions include:

Anticancer Activity: Quinoline derivatives have shown promise in cancer research. smolecule.com Future studies should investigate the specific signaling pathways affected by this compound analogs. For example, some quinoline derivatives are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival. atlantis-press.comsmolecule.com The potential to induce apoptosis and arrest the cell cycle in cancer cells is another important area of investigation. researchgate.net

Antimicrobial and Antiviral Properties: The antimicrobial activity of quinoline derivatives against various bacterial and fungal strains warrants further exploration. acs.org The mechanism of action, which may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, needs to be elucidated for this compound analogs. Additionally, the antiviral potential, particularly against viruses like Hepatitis B, should be systematically evaluated.

Neurodegenerative Diseases: The role of quinoline derivatives in modulating pathways relevant to neurodegenerative diseases is an emerging field. Investigating their effects on protein aggregation, oxidative stress, and neuroinflammation could reveal new therapeutic opportunities.

Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the direct protein targets of bioactive this compound derivatives will be instrumental in understanding their mechanism of action and potential off-target effects.

Research has shown that the metabolic activation of nitro-containing compounds can lead to the formation of reactive intermediates that can cause DNA damage, a mechanism relevant to both therapeutic and toxicological effects. nih.gov Understanding the metabolic pathways of this compound is therefore essential.

Advanced Drug Design and Lead Optimization Strategies Based on Computational and Experimental Data

The design of novel and more potent analogs of this compound can be significantly accelerated by integrating computational and experimental approaches.

Future strategies should encompass:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating the impact on biological activity to establish clear SAR. nih.gov This involves exploring different substituents at various positions of the quinoline ring.

Computational Modeling: Utilizing molecular docking, quantum chemical calculations (DFT), and molecular dynamics simulations to predict the binding affinity of new analogs to their biological targets and to understand their electronic properties. researchgate.netnih.gov These computational tools can guide the design of molecules with improved potency and selectivity.

Fragment-Based Drug Design (FBDD) and Ligand-Based Drug Design (LBDD): Employing these computational techniques to design novel molecules with desired pharmacological properties based on the structural information of the target or known active ligands.

Pharmacophore Modeling and ADME Prediction: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs early in the drug discovery process to identify candidates with favorable pharmacokinetic profiles. researchgate.net

For instance, computational studies on 2-methyl-8-nitroquinoline (B1328908) have been used to analyze its reactivity and biological parameters, demonstrating the utility of these methods in drug design. researchgate.net

Preclinical Investigations and Translational Research Perspectives for Clinical Applications

Promising candidates identified through the aforementioned research must undergo rigorous preclinical evaluation to assess their potential for clinical development.

This phase of research should focus on:

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of optimized this compound analogs in relevant animal models of disease, such as mouse models of cancer or infectious diseases. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds in vivo. researchgate.net Understanding the relationship between drug concentration and therapeutic effect is crucial for determining dosing regimens.

Toxicology and Safety Pharmacology: Conducting comprehensive toxicology studies to identify any potential adverse effects and to establish a safety profile for lead candidates. This includes assessing for potential methemoglobin formation, a known side effect of some 8-aminoquinolines. nih.gov

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and/or toxicity of this compound-based drugs in clinical trials.

Translational Studies: Bridging the gap between preclinical findings and clinical application by designing and conducting early-phase clinical trials to evaluate the safety, tolerability, and preliminary efficacy of the most promising drug candidates in humans.

The development of new therapies is a long and complex process, but the diverse biological activities and the potential for chemical modification make this compound and its derivatives a compelling area for continued research and development with the ultimate goal of translating these scientific discoveries into new medicines.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Methoxy-8-nitroquinoline, and how do reaction conditions affect yield?

- Methodological Answer : Synthesis of nitroquinoline derivatives often involves nitration of precursor quinoline compounds under controlled conditions. For methoxy-substituted quinolines, protecting groups may be required to prevent undesired side reactions. For example, 4-Bromo-8-methoxyquinoline (a structurally similar compound) can be synthesized via bromination of methoxyquinoline precursors under inert atmospheres to avoid oxidation . Reductive amination using agents like NaBH3CN has also been employed for functionalizing quinoline derivatives, as demonstrated in the synthesis of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline . Optimization of temperature, solvent polarity, and stoichiometry is critical to maximize yield.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural elucidation, as seen in studies of 4-Bromo-8-methoxyquinoline . Complementary techniques include NMR spectroscopy (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., nitro and methoxy). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For dynamic behavior, UV-Vis spectroscopy can monitor electronic transitions influenced by the nitro group .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Nitroquinolines are prone to degradation under heat, light, or prolonged storage. Stability data from analogous compounds (e.g., 8-aminoquinoline) indicate that storage in amber glassware at 2–8°C under inert gas (e.g., argon) minimizes decomposition . Avoid contact with oxidizers, as nitro groups can react exothermically, producing hazardous gases like NOx .

Advanced Research Questions

Q. How does the nitro group position in this compound influence reactive oxygen species (ROS) generation compared to other nitroquinoline derivatives?

- Methodological Answer : The nitro group’s position modulates redox potential and ROS generation. For 4-Nitroquinoline 1-oxide (4NQO), metabolism generates 4-hydroxyaminoquinoline 1-oxide, which induces ROS (e.g., superoxide, H₂O₂) and oxidative DNA damage (e.g., 8-hydroxydeoxyguanosine, 8OHdG) . To assess this compound, adapt ROS detection methods from 4NQO studies:

- Use fluorescent probes (e.g., dichlorofluorescin diacetate for H₂O₂, hydroethidine for superoxide).

- Quantify intracellular glutathione (GSH) depletion via HPLC.

- Compare hydroxyl radical generation using electron paramagnetic resonance (EPR) in cell-free systems .

Q. What are the challenges in analyzing oxidative DNA damage induced by this compound, and how can 4NQO methodologies be adapted?

- Methodological Answer : Key challenges include distinguishing direct DNA adducts from ROS-mediated damage. For mechanistic studies:

- Use LC-MS/MS to quantify 8OHdG in fibroblast models, as validated for 4NQO .

- Combine immunohistochemistry with ROS inhibitors (e.g., catalase) to isolate nitro group-specific effects.

- Monitor DNA repair kinetics via comet assays or γH2AX foci imaging .

Q. How do methoxy and nitro substituents alter the electron distribution and reactivity of the quinoline ring?

- Methodological Answer : Computational modeling (DFT) can map electron density changes. The methoxy group donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized ring system. Spectroscopic data from 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid show that methoxy substituents enhance π-π stacking, influencing solubility and intermolecular interactions . Experimental validation via cyclic voltammetry can quantify redox activity differences between derivatives .

Data Contradictions and Resolution

- Contradiction : attributes 4NQO’s genotoxicity primarily to ROS, but other nitroquinolines may exhibit direct DNA alkylation.

- Resolution : Design comparative studies using ROS scavengers (e.g., N-acetylcysteine) and knockout cell lines (e.g., OGG1-deficient for 8OHdG repair) to dissect mechanisms specific to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.